
1-(4-methoxyphenyl)-3-Pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-3-Pyrrolidinol is a chemical compound with the linear formula C11H15NO . It has a molecular weight of 177.25 . The compound is solid in physical form . It is also known as 1-(4-methoxyphenyl)pyrrolidine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as 1-(4-methoxyphenyl)prop-2-en-1-one have been synthesized and characterized by IR, HR-MS, 1H NMR method . The synthesis of similar compounds often involves reactions with arenes .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 177.25 . The compound has a linear formula of C11H15NO .科学的研究の応用
Crystal Structure and Molecular Interactions
The study of the crystal structure of compounds similar to 1-(4-methoxyphenyl)-3-Pyrrolidinol reveals intricate details about molecular conformations and intermolecular interactions. For example, derivatives of this compound often display various conformations such as envelope or half-chair forms, which are crucial for understanding their reactivity and interaction with other molecules. These conformations and the subsequent molecular arrangements can significantly impact the compound's physical properties and its potential applications in materials science and pharmaceuticals. The detailed analysis of crystal structures provides insights into the stability of these compounds and their potential for forming hydrogen bonds, which is critical for drug design and development (Mohammat et al., 2008).
Synthesis and Chemical Reactivity
The synthetic pathways and chemical reactivity of this compound derivatives are of significant interest. Research shows that these compounds can undergo various chemical transformations, including demethylation and reactions forming complex molecular architectures. Such transformations are vital for creating new compounds with potential applications in drug discovery and development. For instance, the demethylation of 4-methoxyphenylbutyric acid using molten pyridinium hydrochloride showcases the versatility of these compounds in synthetic organic chemistry and their role as intermediates in producing key pharmaceutical agents (Schmid et al., 2004).
Medicinal Chemistry and Drug Design
This compound and its derivatives have been explored for their medicinal properties, including their role as intermediates in the synthesis of drugs. The manipulation of their chemical structure allows for the creation of novel compounds with specific biological activities. These activities are crucial for developing new therapeutic agents, highlighting the compound's significance in medicinal chemistry research. Investigations into the synthesis, characterization, and biological activity of these derivatives can lead to discoveries of new drugs with improved efficacy and reduced side effects (Mushtaque et al., 2016).
Materials Science and Electrochromic Applications
The compound and its derivatives have applications in materials science, particularly in the development of electrochromic devices. Research into polymers derived from dithienylpyrroles, which are structurally related to this compound, demonstrates their potential in creating high-contrast electrochromic devices. These materials can change color upon electrical stimulation, making them suitable for applications in smart windows, displays, and other electronic devices. The exploration of these polymers and their electrochromic properties is an exciting area of research that combines organic chemistry with materials science to develop new technologies (Su et al., 2017).
Safety and Hazards
将来の方向性
While specific future directions for 1-(4-methoxyphenyl)-3-Pyrrolidinol were not found, related compounds such as 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide have been synthesized as probing tools for SOCE assays . This suggests potential future applications in biological and pharmaceutical research.
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been reported to show target selectivity in various bioactive molecules . For instance, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs) .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pyrrolidine ring has been associated with the modification of the pharmacokinetic profile of certain compounds .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its molecular environment .
特性
IUPAC Name |
1-(4-methoxyphenyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11-4-2-9(3-5-11)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDNVBCNGBBBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

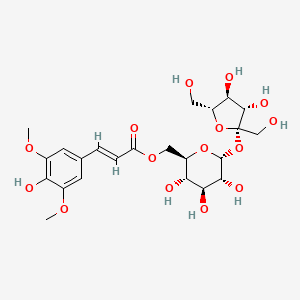
![1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2984528.png)
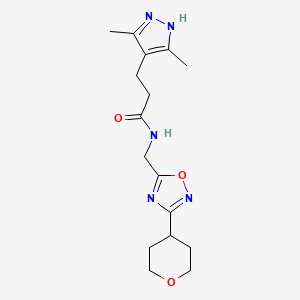

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate](/img/structure/B2984533.png)

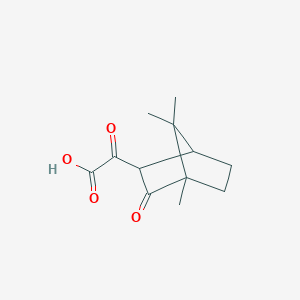
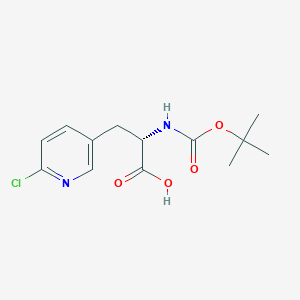
![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride](/img/structure/B2984540.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2984542.png)
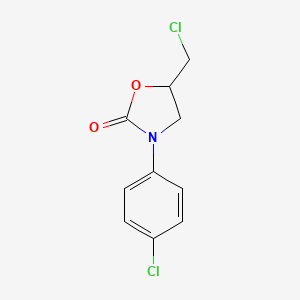
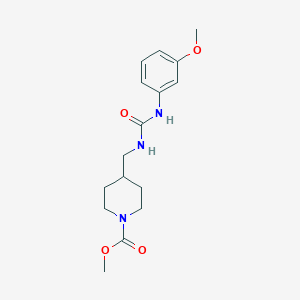
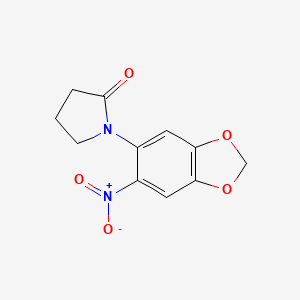
![1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2984548.png)